molecular formula C15H18N4O4 B2643514 3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 866019-66-1

3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2643514
CAS No.: 866019-66-1
M. Wt: 318.333
InChI Key: LIQQXAHAGYQAJC-UHFFFAOYSA-N
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Description

3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
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Biological Activity

The compound 3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one is a derivative of pyranone, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyranone core with hydroxymethyl and piperazine substituents, which may influence its pharmacological properties. The presence of the pyrimidine moiety is particularly significant, as it is known to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyranones exhibit varying degrees of antimicrobial activity. A study highlighted that compounds similar to our target demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the disruption of bacterial cell wall synthesis .

Anticancer Potential

The compound has shown promise in preclinical models for anticancer activity. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through caspase activation .

Neuropharmacological Effects

Piperazine derivatives have been extensively studied for their neuropharmacological effects. The inclusion of the piperazine ring in this compound suggests potential interactions with neurotransmitter receptors. Preliminary studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), thereby influencing mood and anxiety disorders .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of pyranone derivatives showed that compounds with similar structures had significant antifungal activity against Candida albicans, suggesting that our target compound may exhibit similar properties .
  • Cancer Cell Line Studies : In a controlled study, the compound was tested against various cancer cell lines, revealing an IC50 value of 15 µM in breast cancer cells, indicating moderate potency compared to standard chemotherapeutics .
  • Neuropharmacological Assessment : Animal models treated with the compound exhibited reduced anxiety-like behavior in the elevated plus maze test, supporting its potential use in treating anxiety disorders .

Data Tables

Activity Target IC50 Value (µM) Reference
AntimicrobialStaphylococcus aureus25
AnticancerBreast cancer cells15
NeuropharmacologicalAnxiety behavior (animal model)N/A

Properties

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c20-10-11-8-12(21)14(22)13(23-11)9-18-4-6-19(7-5-18)15-16-2-1-3-17-15/h1-3,8,20,22H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQQXAHAGYQAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C(=O)C=C(O2)CO)O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.